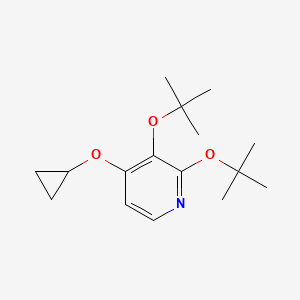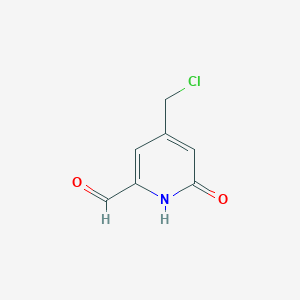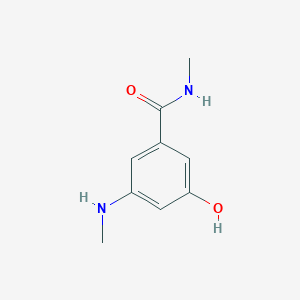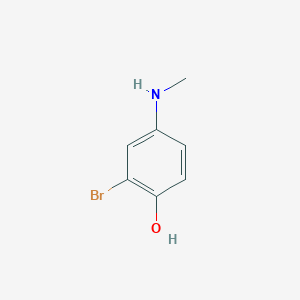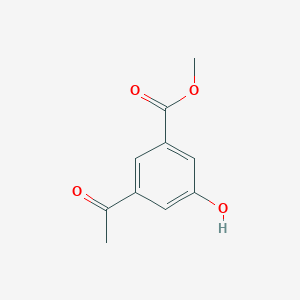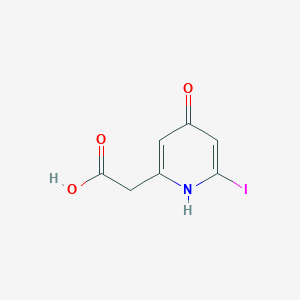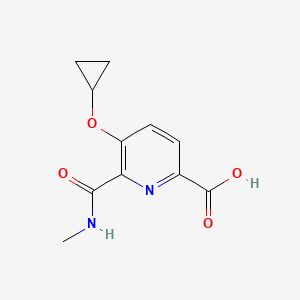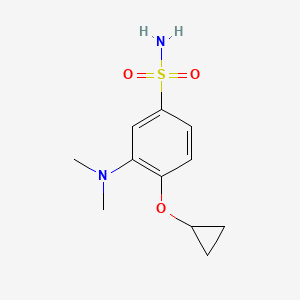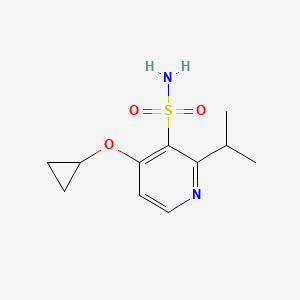
6-(Aminomethyl)-4-nitropyridin-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Aminomethyl)-4-nitropyridin-2-OL is a heterocyclic organic compound that features a pyridine ring substituted with an aminomethyl group at the 6-position and a nitro group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-4-nitropyridin-2-OL can be achieved through several synthetic routes. One common method involves the nitration of 2-hydroxypyridine followed by the introduction of the aminomethyl group. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions. The resulting 4-nitro-2-hydroxypyridine is then subjected to a Mannich reaction, where formaldehyde and a primary amine (such as methylamine) are used to introduce the aminomethyl group at the 6-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Aminomethyl)-4-nitropyridin-2-OL undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to convert the nitro group to an amine group.
Substitution: The hydroxyl group at the 2-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Reduction: 6-(Aminomethyl)-4-aminopyridin-2-OL.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
6-(Aminomethyl)-4-nitropyridin-2-OL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of 6-(Aminomethyl)-4-nitropyridin-2-OL involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. The compound’s ability to undergo various chemical transformations allows it to modulate biological pathways and exert its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitropyridine-2-OL: Lacks the aminomethyl group, making it less versatile in chemical reactions.
6-(Aminomethyl)pyridin-2-OL:
4-Aminopyridine-2-OL: Lacks both the nitro and aminomethyl groups, resulting in different chemical properties and applications.
Uniqueness
6-(Aminomethyl)-4-nitropyridin-2-OL is unique due to the presence of both the nitro and aminomethyl groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C6H7N3O3 |
|---|---|
Molekulargewicht |
169.14 g/mol |
IUPAC-Name |
6-(aminomethyl)-4-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C6H7N3O3/c7-3-4-1-5(9(11)12)2-6(10)8-4/h1-2H,3,7H2,(H,8,10) |
InChI-Schlüssel |
PBGDXKQYIOMIDM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(NC1=O)CN)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


